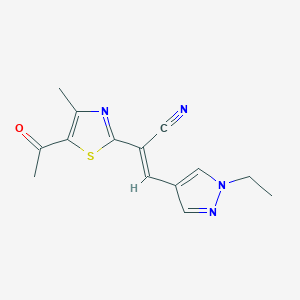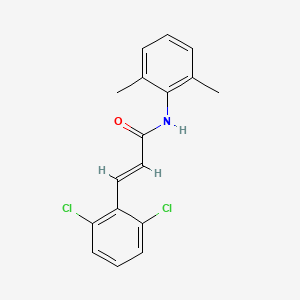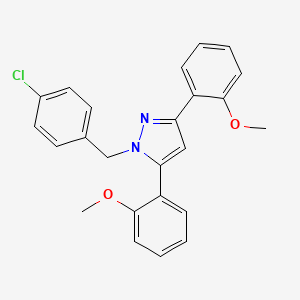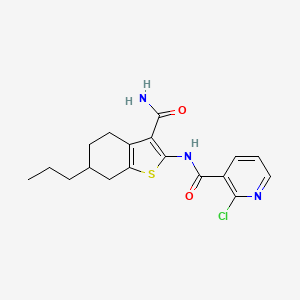
(2E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through a vinylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The acetyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism by which (E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE exerts its effects involves interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenemethylamine: Contains a thiophene ring and an amine group, used in similar synthetic applications.
1-Thiophen-2-yl-ethylamine: Features a thiophene ring and an ethylamine group, used in the synthesis of bioactive molecules.
3-Aminothiophene-2-carboxamide: Contains an aminothiophene ring and a carboxamide group, used in medicinal chemistry.
Uniqueness
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is unique due to its combination of thiazole and pyrazole rings with a cyano group, providing a versatile scaffold for the development of novel compounds with diverse biological and chemical properties.
Propiedades
Fórmula molecular |
C14H14N4OS |
|---|---|
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethylpyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C14H14N4OS/c1-4-18-8-11(7-16-18)5-12(6-15)14-17-9(2)13(20-14)10(3)19/h5,7-8H,4H2,1-3H3/b12-5+ |
Clave InChI |
RSPBTOSAYYBXML-LFYBBSHMSA-N |
SMILES isomérico |
CCN1C=C(C=N1)/C=C(\C#N)/C2=NC(=C(S2)C(=O)C)C |
SMILES canónico |
CCN1C=C(C=N1)C=C(C#N)C2=NC(=C(S2)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14926941.png)
![methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate](/img/structure/B14926944.png)

![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926953.png)


![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14926972.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926984.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926991.png)
![4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14927019.png)


![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B14927044.png)
